LogP Comparison
The target compound exhibits a calculated logP of −0.12 (Hit2Lead), which positions it between the more hydrophilic 3-amino-1H-1,2,4-triazole (logP −0.86) and the more lipophilic 5-(methylthio)-1H-1,2,4-triazol-3-amine (logP 0.1088–0.244) . An alternative prediction by ACD/Labs yields a logP of −1.99 (pH-independent), but the relative ranking across the series is preserved . This intermediate lipophilicity offers a quantifiably distinct physicochemical profile for membrane permeability optimization.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.12 (Hit2Lead, ChemBridge); ACD/LogP = −1.99 |
| Comparator Or Baseline | 3-Amino-1H-1,2,4-triazole: logP = −0.86; 5-(Methylthio)-1H-1,2,4-triazol-3-amine: logP = 0.1088–0.244 |
| Quantified Difference | ΔlogP ≈ +0.74 vs. 3-amino-1H-1,2,4-triazole; ΔlogP ≈ −0.23 to −0.36 vs. 5-(methylthio) analog |
| Conditions | Calculated logP values from Hit2Lead, ChemicalBook, and Chemscene databases |
Why This Matters
LogP directly governs passive membrane permeability and aqueous solubility; the intermediate logP of the target compound may offer a more favorable balance for oral bioavailability optimization compared to analogs at either extreme.
